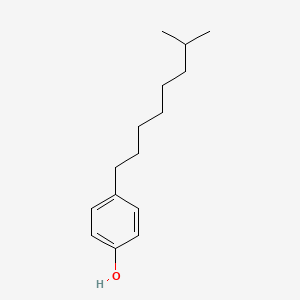

4-(7-Methyloctyl)phenol

Description

Contextualization within the Broader Alkylphenol Class

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring with an attached alkyl chain. ontosight.ai These compounds are widely used in various industrial and commercial applications. ontosight.ai Their surfactant and detergent properties make them valuable components in cleaning agents, emulsifiers, and dispersants. aku.edu.trontosight.ai They also serve as intermediates in the production of other chemicals, such as alkylphenol ethoxylates (APEs), which are extensively used as non-ionic surfactants in products like detergents, paints, pesticides, and cosmetics. aku.edu.trontosight.airesearchgate.net

The alkyl chain length in alkylphenols can vary, which influences their physical and chemical properties, such as hydrophobicity and solubility. ontosight.ai For instance, the long, branched alkyl chain in 4-(7-Methyloctyl)phenol contributes to its hydrophobic nature, making it more soluble in organic solvents than in water. The widespread use of alkylphenols and their derivatives has led to their ubiquitous presence in the environment. panda.orgnih.gov A primary pathway for their entry into aquatic ecosystems is through the discharge of sewage effluent containing breakdown products of APEs. panda.orgservice.gov.uk Once in the environment, the more persistent alkylphenols, such as nonylphenol and octylphenol (B599344), can accumulate in sediments. panda.orgservice.gov.uk

Significance in Endocrine Disruptor Research

A significant body of research has focused on the endocrine-disrupting properties of alkylphenols. panda.orgnih.gov These compounds, including this compound, are considered xenoestrogens, meaning they can mimic the effects of the female hormone estrogen. panda.org The estrogenic activity of alkylphenols was first reported as early as 1938. researchgate.netpanda.org

The primary mechanism of their endocrine-disrupting action involves binding to estrogen receptors. This interaction can trigger estrogen-responsive genes and disrupt normal hormonal signaling pathways. Such disruptions can lead to adverse effects on the reproductive and developmental processes in both wildlife and humans. aku.edu.tr In aquatic organisms, exposure to alkylphenols has been linked to altered reproductive functions and developmental abnormalities. aku.edu.tr Studies on fish have demonstrated effects such as the induction of vitellogenin (an egg yolk protein) in males, and even sex reversal in some species. aku.edu.trresearchgate.net

In humans, there is growing concern that exposure to endocrine-disrupting chemicals like alkylphenols may be associated with various health issues. panda.org Research has suggested a potential link between exposure to nonylphenol (NP) and octylphenol (OP) and an increased risk of endometrial cancer. nih.gov The widespread presence of these compounds in the environment and their ability to interfere with hormonal systems underscore their significance in endocrine disruptor research. panda.orgnih.gov

Overview of Current Research Trajectories and Knowledge Gaps

Current research on alkylphenols continues to investigate their distribution, fate, and effects in the environment. scielo.org.za Wastewater treatment plants are recognized as a major source of these compounds and their degradation by-products in aquatic systems. scielo.org.zaresearchgate.net Consequently, many studies focus on measuring the levels of alkylphenols in wastewater effluents and the receiving water bodies. scielo.org.zanerc.ac.uk

A key area of ongoing research is understanding the full extent of the endocrine-disrupting effects of various alkylphenols and their transformation products. nih.gov While the estrogenic activity of prominent alkylphenols like nonylphenol and octylphenol is well-documented, less is known about the specific biological activities of other isomers and related compounds, including this compound. nih.gov Furthermore, the transformation of these chemicals during wastewater treatment and in the environment can lead to halogenated derivatives, whose endocrine-disrupting potentials are not yet fully understood. nih.gov

Several knowledge gaps remain in the field. There is a need for more comprehensive data on the occurrence and environmental fate of a wider range of alkylphenolic compounds. nerc.ac.ukwur.nl The impact of long-term, low-level exposure on both ecosystem and human health is an area requiring further investigation. panda.org Specifically for this compound, while it is recognized as a branched nonylphenol and an endocrine disruptor, detailed studies on its specific environmental concentrations, degradation pathways, and toxicological profile are less abundant compared to more commonly studied isomers. kau.edu.sa Another significant gap is the understanding of the effects of complex mixtures of these and other endocrine disruptors as they occur in the environment, and the potential for synergistic or additive effects. nerc.ac.ukconcawe.eu The role of sediments as both a sink and a long-term source of alkylphenols to benthic organisms and the wider food chain also requires more in-depth study. nerc.ac.uk

Structure

3D Structure

Propriétés

IUPAC Name |

4-(7-methyloctyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-5-3-4-6-8-14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFITYFUKSFPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274053 | |

| Record name | 4-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26543-97-5, 24518-48-7, 84852-15-3 | |

| Record name | p-Isononylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC362474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NONYLPHENOL, BRANCHED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRW3Q994VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity

Strategies for Regioselective Synthesis of 4-(7-Methyloctyl)phenol

The targeted synthesis of this compound requires methods that can selectively introduce the 7-methyloctyl group at the para position of the phenol (B47542) ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, making phenol highly susceptible to electrophilic attack. chemistrysteps.combyjus.com

Friedel-Crafts alkylation is a primary method for attaching alkyl substituents to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent, such as an alkyl halide or an alkene, with an aromatic compound in the presence of a Lewis acid catalyst. organic-chemistry.orgmt.com For the synthesis of this compound, phenol would be reacted with a suitable 7-methyloctyl precursor, like 7-methyl-1-octene or 1-halo-7-methyloctane, using a Lewis acid such as AlCl₃ or FeCl₃. mt.com The hydroxyl group of phenol directs the incoming alkyl group to the ortho and para positions. The para-substituted product is often favored, particularly with bulky alkyl groups, due to reduced steric hindrance. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group further activates the ring. jk-sci.com This can be mitigated by using an excess of the aromatic reactant. jk-sci.com

Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Alkylation

| Catalyst Activity | Examples |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅ |

| Moderately Active | FeCl₃, SbCl₅, InCl₃ |

| Mild | BCl₃, SnCl₄, TiCl₄ |

This table is based on qualitative groupings of Lewis acids used in Friedel-Crafts reactions. jk-sci.com

The high reactivity of phenols in electrophilic aromatic substitution stems from the powerful electron-donating nature of the hydroxyl (-OH) group. quora.com This group activates the benzene (B151609) ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. byjus.comquora.com The oxygen's lone pairs can participate in resonance, delocalizing the positive charge of the intermediate arenium ion, which is formed during the substitution process. chemistrysteps.com This resonance stabilization is most effective when the electrophile attacks the ortho or para positions, hence the directing effect of the -OH group. byjus.com In the context of synthesizing this compound, the electrophile is a 7-methyloctyl carbocation (or a related polarized complex), which preferentially attacks the electron-rich para position of the phenol ring. chemistrysteps.com

The direct alkylation of phenol can be performed using various alkylating agents, including alkyl halides, alkenes, or alcohols. wikipedia.orgmdpi.com When using a branched alkyl halide like a 1-halo-7-methyloctane, a Lewis acid catalyst facilitates the formation of a carbocation electrophile. wikipedia.org For primary alkyl halides, this occurs via a carbocation-like complex with the Lewis acid rather than a free carbocation. wikipedia.org An important consideration is the competition between C-alkylation (on the ring) and O-alkylation (on the hydroxyl group to form an ether). While O-alkylation can be a kinetically favored and reversible pathway, C-alkylation is typically more thermodynamically stable. pnnl.govresearchgate.net The reaction conditions can be optimized to favor the desired C-alkylated product, this compound. Using an alkene like 7-methyl-1-octene in the presence of an acid catalyst is another common industrial approach to producing alkylphenols. wikipedia.org

Sulfur(VI) Fluoride Exchange (SuFEx) is a modern "click chemistry" reaction used for the efficient and reliable functionalization of molecules. nih.gov It is particularly effective for the late-stage functionalization of existing compounds, including those with phenol moieties. nih.govacs.org This methodology does not synthesize the alkylphenol itself but rather derivatizes it. This compound can be converted into its corresponding arylfluorosulfate derivative (4-(7-Methyloctyl)phenyl fluorosulfate) by reacting it with sulfuryl fluoride (SO₂F₂), often in the presence of a suitable base. nih.gov This reaction is robust and high-yielding, providing a powerful tool for creating novel functionalized derivatives from a parent phenol structure. jk-sci.comrsc.org

Comprehensive Analysis of this compound Chemical Transformations

The chemical reactivity of this compound is influenced by both the phenolic hydroxyl group and the alkyl substituent. The phenol ring is susceptible to further electrophilic substitution and oxidation.

Phenols are relatively easily oxidized. libretexts.org The specific oxidation products of this compound can vary depending on the oxidant and reaction conditions. Based on the known reactivity of other 4-alkylphenols, several oxidative pathways are plausible.

Ortho-Hydroxylation: Biocatalytic systems, such as those using tyrosinase enzymes, can hydroxylate 4-alkylphenols at the position ortho to the existing hydroxyl group. researchgate.net This transformation would convert this compound into 4-(7-Methyloctyl)catechol (a derivative of 1,2-dihydroxybenzene).

Quinone Formation: Stronger oxidizing agents can transform the phenol ring into a quinone. The oxidation of 4-substituted phenols can lead to the formation of para-benzoquinone derivatives. libretexts.org

Side-Chain Oxidation: Certain enzymes, like 4-ethylphenol (B45693) methylenehydroxylase, are known to hydroxylate the alkyl side chain of 4-alkylphenols at the benzylic position (the carbon atom directly attached to the aromatic ring). nih.govnih.gov This specific enzyme acts by dehydrogenation to form a quinone methide intermediate, which is then hydrated. nih.govnih.gov This pathway would yield 1-(4'-hydroxyphenyl)-7-methyloctan-1-ol.

Oxidative Coupling: The oxidation of phenols can also lead to radical intermediates that undergo coupling reactions, resulting in the formation of dimers or polymers. nih.gov

Table 2: Potential Oxygenated Derivatives of this compound

| Transformation Pathway | Potential Product |

|---|---|

| Ortho-Hydroxylation | 4-(7-Methyloctyl)catechol |

| Ring Oxidation | 2-(7-Methyloctyl)-1,4-benzoquinone |

| Side-Chain Oxidation | 1-(4'-hydroxyphenyl)-7-methyloctan-1-ol |

Reductive Reactions and their Associated Products

The reduction of this compound can be approached through several methodologies, primarily targeting the phenolic ring or the hydroxyl group itself. The specific products obtained are highly dependent on the reagents and reaction conditions employed.

One of the most common methods for the reduction of a phenolic ring is catalytic hydrogenation . This reaction typically involves treating the phenol with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the degree of reduction. For instance, using catalysts like rhodium on carbon (Rh/C) or ruthenium on alumina (Ru/Al₂O₃) can lead to the formation of the corresponding cyclohexanol derivative, 4-(7-Methyloctyl)cyclohexanol. The aromaticity of the phenol ring is completely removed in this process, resulting in a saturated cyclic alcohol.

Another significant reductive method is the Birch reduction . This reaction utilizes an alkali metal (commonly sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com When applied to phenols, the reaction is often preceded by the deprotonation of the acidic phenolic proton. reddit.com For effective reduction of the aromatic ring, it is often advantageous to first convert the phenol to its methyl ether (anisole derivative). The Birch reduction of the corresponding 4-(7-Methyloctyl)anisole would yield 1-methoxy-4-(7-methyloctyl)cyclohexa-1,4-diene. Subsequent acidic hydrolysis of this enol ether would then produce 4-(7-Methyloctyl)cyclohex-3-en-1-one.

It is important to note that direct reduction of the phenolic hydroxyl group to a methylene (B1212753) group (deoxygenation) is not a straightforward process. Standard methods for ketone reduction, such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions, are not applicable to phenols for this purpose as they are designed for carbonyl groups. youtube.comwikipedia.orgyoutube.comyoutube.comyoutube.comyoutube.commasterorganicchemistry.com

Table 1: Summary of Potential Reductive Reactions of this compound and its Derivatives

| Reaction Type | Reagents and Conditions | Starting Material | Major Product |

| Catalytic Hydrogenation | H₂, Pressure, Rh/C or Ru/Al₂O₃ | This compound | 4-(7-Methyloctyl)cyclohexanol |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | 4-(7-Methyloctyl)anisole | 1-Methoxy-4-(7-methyloctyl)cyclohexa-1,4-diene |

| Birch Red. & Hydrolysis | 1. Na or Li, liquid NH₃, EtOH 2. H₃O⁺ | 4-(7-Methyloctyl)anisole | 4-(7-Methyloctyl)cyclohex-3-en-1-one |

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring (e.g., Nitration, Sulfonation)

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com This activation directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already substituted with the 7-methyloctyl group, electrophilic substitution will occur at the ortho positions (positions 2 and 6 relative to the hydroxyl group).

Nitration:

The nitration of this compound can be achieved using various nitrating agents. Treatment with dilute nitric acid at low temperatures typically results in mononitration, yielding 2-nitro-4-(7-methyloctyl)phenol. byjus.comwikipedia.org The reaction is generally carried out under mild conditions to prevent oxidation of the phenol and the formation of polymeric byproducts. libretexts.org

Using more vigorous conditions, such as concentrated nitric acid, can lead to dinitration, affording 2,6-dinitro-4-(7-methyloctyl)phenol. The bulky 7-methyloctyl group may exert some steric hindrance, potentially influencing the rate of the second nitration step. Careful control of the reaction stoichiometry and temperature is crucial to achieve the desired level of nitration. google.com

Sulfonation:

The sulfonation of this compound can be accomplished by reaction with concentrated sulfuric acid. The regioselectivity of the sulfonation of phenols is often temperature-dependent. mlsu.ac.in For 4-alkylphenols, the substitution is directed to the ortho positions. At lower temperatures, the kinetically controlled product, 2-hydroxy-5-(7-methyloctyl)benzenesulfonic acid, is favored. At higher temperatures, the thermodynamically more stable isomer, 2-hydroxy-3-(7-methyloctyl)benzenesulfonic acid, may be formed, although steric hindrance from the adjacent alkyl group could influence this. It is also possible to introduce two sulfonic acid groups to form 2-hydroxy-5-(7-methyloctyl)benzene-1,3-disulfonic acid under forcing conditions.

Table 2: Expected Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Reagents and Conditions | Expected Major Product(s) |

| Nitration (mono) | NO₂⁺ | Dilute HNO₃, low temperature | 2-Nitro-4-(7-methyloctyl)phenol |

| Nitration (di) | NO₂⁺ | Concentrated HNO₃, H₂SO₄ | 2,6-Dinitro-4-(7-methyloctyl)phenol |

| Sulfonation | SO₃ | Concentrated H₂SO₄, low temp. | 2-Hydroxy-5-(7-methyloctyl)benzenesulfonic acid |

| Sulfonation | SO₃ | Concentrated H₂SO₄, high temp. | 2-Hydroxy-3-(7-methyloctyl)benzenesulfonic acid |

Molecular Interactions and Biological Activity

Elucidation of Endocrine Disrupting Mechanisms of 4-(7-Methyloctyl)phenol

This compound is a member of the alkylphenol class of compounds, which are recognized for their endocrine-disrupting capabilities. These synthetic chemicals can interfere with the body's hormonal system, leading to a range of potential physiological effects. The mechanisms behind this disruption involve complex interactions at the molecular level, including binding to hormone receptors, altering gene expression, and interfering with hormone transport and homeostasis.

This compound exhibits weak estrogenic activity primarily through its ability to bind to estrogen receptors (ERα and ERβ). This interaction is facilitated by the phenolic hydroxyl group, which mimics the A-ring of 17β-estradiol, the primary female sex hormone, allowing it to fit into the receptor's ligand-binding domain. nih.gov

Studies on a wide range of para-alkylphenols demonstrate that their affinity for the estrogen receptor is influenced by the structure of the alkyl chain. nih.gov The binding affinity generally increases with the length of the alkyl chain. nih.gov While specific binding affinity data for this compound is not extensively detailed, research on related branched alkylphenols like 4-tert-octylphenol and 4-nonylphenol (B119669) shows they bind to the estrogen receptor, albeit with a significantly lower affinity than 17β-estradiol. researchgate.netnih.gov The binding of these compounds to the ER is a critical first step in their ability to mimic the effects of natural estrogens.

| Compound | Receptor | Binding Affinity (Ki) |

| 17β-Estradiol | Estrogen Receptor | ~0.4 nM researchgate.netnih.gov |

| Ethynyl Estradiol | Estrogen Receptor | ~0.4 nM researchgate.netnih.gov |

| 4-tert-Octylphenol | Estrogen Receptor | 0.05 - 65 µM researchgate.netnih.gov |

| 4-Nonylphenol | Estrogen Receptor | 0.05 - 65 µM researchgate.netnih.gov |

This table presents a comparison of estrogen receptor binding affinities for natural and synthetic estrogens, as well as related alkylphenols. A lower Ki value indicates a higher binding affinity.

Upon binding to estrogen receptors, this compound can induce conformational changes in the receptor, initiating a cascade of events that leads to the activation of estrogen-responsive genes (ERGs). nih.gov This process mimics the action of endogenous estrogens. The ligand-bound ER can interact with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. scienceopen.com

In vitro assays using human breast cancer cells (MCF-7), which are responsive to estrogen, have been instrumental in studying these mechanisms. nih.gov Such studies show that alkylphenols can induce the expression of well-known ERGs. researchgate.net The activation of these genes can be inhibited by ER antagonists, confirming that the effect is mediated through the estrogen receptor. miami.edu The transcriptional activity is also influenced by the presence of coactivator proteins, which enhance the ability of the ER to initiate gene transcription. miami.edu

Endocrine-disrupting chemicals (EDCs) like this compound can disrupt the delicate balance of steroid hormone systems. nih.gov By mimicking estrogen, these compounds can interfere with the synthesis, metabolism, and signaling of natural hormones. nih.gov This interference can alter the normal physiological functions that are dependent on a precise hormonal balance. nih.gov

For example, exposure to estrogenic EDCs can affect the levels of circulating sex steroid hormones and disrupt the regular patterns of hormonal cycles. nih.gov Studies on related alkylphenols have shown they can lead to alterations in the estrous cycle in animal models. researchgate.netnih.gov This disruption of homeostasis is a key component of their endocrine-disrupting effect, potentially impacting reproductive health and development. nih.gov

Sex hormone-binding globulin (SHBG) is a crucial transport protein in the blood that binds to sex steroids like testosterone and estradiol, regulating their bioavailability to target tissues. nih.govnih.govmdpi.com Several xenoestrogens, including alkylphenols, have been shown to bind to SHBG. nih.gov This interaction is significant because by binding to SHBG, this compound can displace endogenous hormones from their carrier protein. nih.gov

This displacement increases the concentration of "free," biologically active steroid hormones in the plasma, which can disrupt the androgen-to-estrogen balance. nih.gov While the binding affinity of many xenoestrogens to SHBG is lower than that of natural hormones, their presence in sufficient concentrations could potentially alter hormone signaling. nih.gov Computational docking studies suggest that alkylphenols like octylphenol (B599344) and nonylphenol show a high binding affinity for SHBG, interacting with many of the same residues as the natural ligand, dihydrotestosterone (DHT). nih.gov This competitive binding suggests a potential for interference with the steroid-binding function of SHBG. nih.gov

| Compound | Target | Binding Activity |

| 4-tert-Octylphenol | Human SHBG | Identified as a potent ligand nih.gov |

| 4-Nonylphenol | Human SHBG | Identified as a potent ligand nih.gov |

| Bisphenol A | Human SHBG | Identified as a potent ligand nih.gov |

| Genistein | Human SHBG | Identified as a ligand nih.gov |

This table highlights several xenoestrogens that have been identified as ligands for Sex Hormone-Binding Globulin (SHBG).

Structure-Activity Relationship (SAR) Investigations of this compound

The specific chemical structure of an alkylphenol plays a determining role in its biological activity. Structure-activity relationship (SAR) studies help to elucidate how features like the length and branching of the alkyl chain affect the compound's ability to interact with biological targets.

The biological potency of alkylphenols is critically dependent on the structure of the alkyl group attached to the phenol (B47542) ring. nih.gov For this compound, the branched nature of its nine-carbon (isononyl) chain is a key determinant of its interaction with the estrogen receptor.

Comparative SAR Analysis with Related Alkylphenol Isomers and Analogues

Influence of Alkyl Chain Structure on Estrogenic Activity:

The estrogenic potential of 4-alkylphenols is heavily dependent on the structure of the alkyl group attached at the para position. nih.gov For a molecule to exhibit estrogenic activity, the presence of a phenolic hydroxyl group is essential, as it corresponds to the A-ring of the natural estrogen, 17β-estradiol. nih.gov However, the nature of the alkyl substituent, which mimics the hydrophobic moiety of the steroid, dictates the potency of this activity. nih.gov

Research indicates that both the position and branching of the alkyl group significantly affect estrogenicity. nih.gov Generally, alkylphenols with a branched chain exhibit higher estrogenic activity than their linear counterparts. researchgate.net The linear 4-n-nonylphenol, for instance, is often considered a weak estrogen receptor agonist. researchgate.netnih.gov The interaction strength with the estrogen receptor tends to increase with the number of carbons in the alkyl chain, reaching a maximum for nonylphenol (n=9). nih.gov

Impact of Branching Position and Bulkiness:

Detailed studies comparing various branched isomers of 4-nonylphenol have revealed specific structural requirements for high estrogenic potency. jst.go.jpresearchgate.net The analysis focuses on several factors:

Length of the Main Alkyl Chain: An appropriate length of the primary carbon chain is essential for estrogenic activity. jst.go.jpresearchgate.net

Branching on the α-Carbon: While branching is important, the degree of branching directly on the α-carbon (the carbon attached to the phenol ring) has a relatively small effect on activity. jst.go.jpresearchgate.net However, isomers with bulky substitutions at the α-carbon have been associated with high estrogenic potency. acs.org

Branching on the β- and γ-Carbons: The bulkiness of the substituent group at the β-carbon (the second carbon from the ring) has been identified as the most critical factor for high estrogenic activity. jst.go.jpresearchgate.net Bulkiness at the γ-carbon (the third carbon) is also considered an important contributing factor. jst.go.jpresearchgate.net

Certain isomers have been synthesized and tested to pinpoint these structural effects, demonstrating a wide range of activities. For example, 4-(1,1-dimethyl-2-ethylpentyl)phenol was found to have the highest estrogenic activity among a set of 14 isomers, with a potency approximately 1.9 x 10⁻³ that of 17β-estradiol in a recombinant yeast screen system. researchgate.netnih.gov In another study, the isomer 4-(1,1-dimethyl-2-ethylpentyl)phenol (identified as NP-I) was found to exhibit three times greater estrogenic activity than the commercial nonylphenol mixture. nih.gov

The table below summarizes the estrogenic activity of selected 4-nonylphenol isomers relative to a standard, illustrating the impact of different branching patterns.

| Compound Name | Alkyl Chain Structure | Key Structural Feature | Relative Estrogenic Activity/Potency |

|---|---|---|---|

| 4-n-Nonylphenol | -CH₂(CH₂)₇CH₃ | Linear chain | Weak ER agonist nih.gov |

| 4-(1,1-Dimethyl-2-ethylpentyl)phenol | -C(CH₃)₂(CH(CH₂CH₃)CH₂CH₂CH₃) | Highly branched at α and β positions | High; ~3x more active than commercial NP mixture nih.gov |

| 4-(1-Ethyl-1,4-dimethylpentyl)phenol | -C(CH₂CH₃)(CH₃)(CH₂CH₂CH(CH₃)₂) | Branched at α and γ positions | Varies; specific relative potency not detailed nih.gov |

| 4-(1,1,4-Trimethylhexyl)phenol | -C(CH₃)₂(CH₂CH₂CH(CH₃)₂) | Branched at α and γ positions | Varies; specific relative potency not detailed nih.gov |

| p353-NP | Not specified | Branched isomer | Highest potency among four tested isomers (IC₅₀ of 6.6 μM) researchgate.netfu-berlin.de |

These findings underscore that the estrogenic activity of alkylphenols is not a generic property of the chemical class but is instead a highly isomer-specific characteristic. jst.go.jpresearchgate.net The precise architecture of the alkyl side chain, particularly the bulkiness and location of branches, determines how effectively the molecule can bind to and activate the estrogen receptor. nih.govnih.gov Therefore, a detailed, isomer-specific approach is essential for accurately assessing the biological activity of compounds like this compound and its analogues. researchgate.net

Environmental Distribution and Biotransformation Pathways

Occurrence and Detection of 4-(7-Methyloctyl)phenol in Environmental and Biological Matrices

The distribution of this compound, a specific isomer of nonylphenol, is a subject of environmental monitoring due to the widespread use of nonylphenol ethoxylates as surfactants. Upon release into the environment, these precursors degrade into more persistent nonylphenol isomers.

Quantification and Distribution in River Water Systems

While the broader class of nonylphenols is frequently detected in surface water and sediments, specific quantification data for the this compound isomer in river systems is not extensively detailed in available research. However, studies on technical nonylphenol mixtures, which include a variety of branched isomers, confirm their presence in rivers. The persistence and concentration of these isomers in river sediments are highly dependent on the specific structure of the alkyl chain and the environmental conditions, such as oxygen levels. Under oxic (oxygen-rich) conditions, half-lives of different nonylphenol isomers in river sediment can vary significantly. Factors such as the degree of branching in the alkyl chain influence the recalcitrance of the isomer to degradation.

Presence and Levels in Petroleum Refinery Effluents

Petroleum refinery effluents (PREs) are a known source of various pollutants, including phenols and alkylphenols. nih.gov These compounds can be present in the crude oil itself or generated during refining processes. nih.gov Monitoring of PREs has identified this compound as a constituent within the C9 alkylphenol (nonylphenol) group. nih.gov The complex composition of these effluents means that this compound is part of a chemical mixture discharged into the environment. nih.gov

Interactive Data Table: Classification of this compound in Petroleum Refinery Effluents

| Parameter | Classification | Notes |

| Compound Name | This compound | A specific isomer of nonylphenol. |

| Chemical Group | C9 Alkylphenols | Grouped with other nonylphenol isomers. nih.gov |

| Source | Petroleum Refinery Effluent (PRE) | Detected as a pollutant in industrial wastewater. nih.gov |

Identification in Urban Fjord Samples and Associated Media

Similar to river systems, specific data on the concentration of this compound in urban fjords is limited. However, studies of urban fjord ecosystems, such as the Inner Oslofjord, have detected the presence of other alkylphenols, including 4-nonylphenol (B119669) and 4-tert-octylphenol, in sediment and biological samples. Fjords in proximity to densely populated areas can act as sinks for contaminants discharged from sources like wastewater treatment plant effluents and stormwater runoff. The presence of the general nonylphenol class in these marine environments indicates that isomers like this compound are also likely present, accumulating in sediments due to their hydrophobic nature.

Microbial Metabolism and Biodegradation Mechanisms of this compound

The biodegradation of branched nonylphenol isomers is a critical process that determines their environmental fate. Certain bacteria have evolved unique metabolic pathways to break down these complex synthetic compounds.

ipso-Hydroxylation and Subsequent Alkyl Chain Detachment Pathways

A key mechanism for the bacterial degradation of branched alkylphenols like this compound is initiated by an attack at the C1 position of the aromatic ring, the carbon to which the alkyl chain is attached. This process, known as ipso-hydroxylation, is a crucial first step. nih.gov

The pathway proceeds as follows:

Initial Attack: A monooxygenase enzyme hydroxylates the ipso-position, forming a 4-alkyl-4-hydroxy-cyclohexa-2,5-dienone intermediate. nih.gov

Rearrangement and Detachment: For nonylphenol isomers that serve as growth substrates for the bacteria, the dienone intermediate undergoes a rearrangement. This involves a shift of the alkyl group to the oxygen atom of the newly added hydroxyl group, which yields a 4-alkoxyphenol. nih.gov From this intermediate, the alkyl chain can be readily detached as an alcohol. nih.gov This entire process enables the bacteria to utilize the aromatic portion of the molecule as a source of carbon and energy. nih.gov

Metabolites identified from the degradation of the closely related isomer 4-(1-methyloctyl)-phenol confirm this pathway, with the isolation of compounds such as 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone. nih.gov

Differential Degradation by Specific Bacterial Strains (e.g., Sphingobium xenophagum Bayram, Sphingomonas cloacae)

The ability to degrade branched nonylphenols is not widespread among microorganisms and is notably found in the sphingomonads group, which is recognized for its capacity to metabolize recalcitrant chemicals. nih.gov

Sphingobium xenophagum Bayram: This bacterial strain demonstrates a remarkable ability to differentially degrade various 4-nonylphenol isomers. nih.gov Research has shown that the degradation rate is highly dependent on the structure of the alkyl substituent. Isomers with more highly branched alkyl chains are transformed more rapidly by this strain. nih.gov This specificity is linked to the stability of the carbocation formed during the alkyl chain detachment process. The degradation of 4-(1-methyloctyl)-phenol, an isomer with a hydrogen atom at the alpha-carbon, leads to the accumulation of hydroxylated dienone metabolites, as it does not serve as a growth substrate. nih.gov In contrast, isomers with alpha-quaternary carbons are effectively used for growth. nih.gov

Sphingomonas cloacae : This species, first isolated from a sewage treatment plant, is another member of the sphingomonads group identified as an efficient nonylphenol-degrading bacterium. nih.govnih.govresearchgate.net Like S. xenophagum Bayram, S. cloacae can utilize nonylphenol as a sole source of carbon and energy. nih.govnih.gov It is understood to employ a similar transformation pathway involving the ipso-substitution mechanism to break down branched 4-nonylphenols. researchgate.net

Interactive Data Table: Bacterial Strains and Degradation of 4-Nonylphenols

| Bacterial Strain | Key Characteristics | Degradation Pathway |

| Sphingobium xenophagum Bayram | Degrades isomers with α-quaternary carbons as growth substrates. nih.gov Shows differential degradation rates based on alkyl chain branching. nih.gov | Initiated by ipso-hydroxylation, leading to alkyl chain detachment. nih.gov |

| Sphingomonas cloacae | Isolated from sewage treatment plant wastewater. nih.govresearchgate.net Efficiently degrades and assimilates nonylphenol. nih.govnih.gov | Belongs to the sphingomonad group known to use the ipso-substitution mechanism for branched alkylphenols. nih.govresearchgate.net |

Identification and Fate of Biotransformation Products and Metabolites

The biotransformation of this compound, a branched-chain alkylphenol, is expected to follow pathways similar to those observed for other long-chain alkylphenols, such as nonylphenol and octylphenol (B599344). These pathways involve a series of enzymatic reactions that lead to the formation of various intermediate and final metabolites. The identification of these products is crucial for understanding the environmental fate and persistence of the parent compound.

One of the primary initial steps in the bacterial degradation of branched-chain alkylphenols is ipso-hydroxylation. This reaction targets the carbon atom of the phenol (B47542) ring that is bonded to the alkyl group. In studies with Sphingomonas xenophaga, which degrades 4-nonylphenol isomers, this initial hydroxylation at the ipso-position leads to the formation of 4-alkyl-4-hydroxy-cyclohexa-2,5-dienones (quinols) nih.gov. For this compound, this would result in the formation of 4-hydroxy-4-(7-methyloctyl)cyclohexa-2,5-dienone.

Following the formation of the quinol intermediate, the fate of the molecule depends on the structure of the alkyl chain. For alkylphenols with a quaternary α-carbon in their side chain, the alkyl group can be detached. This process can involve a rearrangement, such as a 1,2-C,O shift of the alkyl moiety, yielding a 4-alkoxyphenol. This intermediate is then more readily degraded, with the alkyl group being detached as an alcohol nih.gov. In the case of 4-(1-methyloctyl)phenol, metabolites such as 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone, 4-hydroxy-4-(1-methyl-octyl)-cyclohex-2-enone, and 2-(1-methyl-octyl)-benzene-1,4-diol have been identified nih.gov.

Another significant pathway for the degradation of alkylphenols is through a meta-cleavage pathway. This has been observed in bacteria of the genus Rhodococcus for the catabolism of 4-ethylphenol (B45693). The process begins with the hydroxylation of the alkylphenol to form the corresponding alkylcatechol. This is followed by the cleavage of the aromatic ring frontiersin.orgconsensus.app. For this compound, this would involve its conversion to 4-(7-methyloctyl)catechol, which would then undergo ring fission. The end products of this pathway are typically pyruvate (B1213749) and an acyl-CoA, with the length of the acyl-CoA corresponding to the original alkyl side chain frontiersin.org.

The ultimate fate of these biotransformation products is further degradation. The detached alkyl alcohols can be utilized by bacteria as a carbon and energy source. The products of ring cleavage also enter central metabolic pathways. However, the persistence of certain metabolites is a concern. For example, under anaerobic conditions, the degradation of alkylphenol ethoxylates can lead to the formation of more persistent alkylphenols nih.gov. The physicochemical properties of these metabolites, such as their high octanol-water partition coefficients (Kow), mean they are likely to partition into sediments nih.gov.

The table below summarizes the potential biotransformation products of branched-chain alkylphenols based on known degradation pathways.

| Initial Reactant | Transformation Pathway | Key Intermediates/Products | Fate |

| 4-Alkylphenol (with quaternary α-carbon) | ipso-Hydroxylation | 4-Alkyl-4-hydroxy-cyclohexa-2,5-dienone (quinol), 4-Alkoxyphenol, Alkyl alcohol | Further degradation by microorganisms |

| 4-Alkylphenol | meta-Cleavage | Alkylcatechol, Ring-cleavage products (e.g., pyruvate, acyl-CoA) | Entry into central metabolic pathways |

| Alkylphenol Ethoxylates | Anaerobic Degradation | Short-chain alkylphenol ethoxylates, Alkylphenols | Can be more persistent and partition to sediment |

Cometabolic Transformations in Complex Microbial Communities

Cometabolism is a process where a microorganism transforms a compound (the cometabolite) without deriving energy or nutrients from it. This process is often facilitated by enzymes that have a broad substrate specificity. In complex microbial communities, cometabolism plays a significant role in the transformation of persistent organic pollutants, including alkylphenols.

While some specialized bacteria, such as certain Sphingomonas strains, can utilize specific isomers of branched alkylphenols as a sole carbon and energy source, other isomers may only be transformed cometabolically nih.govcore.ac.uk. For instance, Sphingomonas xenophaga can grow on nonylphenol isomers that have a quaternary α-carbon. However, isomers with hydrogen atoms at the α-carbon are not utilized for growth but can be partially transformed in the presence of a suitable growth substrate researchgate.net. This indicates that the enzymes responsible for the initial attack on the alkylphenol have a degree of specificity that allows for the transformation of non-growth-supporting substrates.

The enzyme 4-ethylphenol methylenehydroxylase, found in Pseudomonas putida, provides an example of an enzyme capable of cometabolizing a range of 4-alkylphenols. This enzyme acts on 4-ethylphenol by dehydrogenation to form a quinone methide, which is then hydrated to an alcohol nih.govresearchgate.net. The enzyme has been shown to be active on various 4-alkylphenols, including those with branched alkyl groups like 4-isopropylphenol. For these branched substrates, the major products are the corresponding vinyl compounds, resulting from the rearrangement of the quinone methide intermediate nih.govresearchgate.net. This suggests that within a mixed microbial community, even if no single organism can fully degrade this compound, it could be transformed into other products through the cometabolic activity of various microbial populations.

In natural environments such as soil and water, complex microbial communities are the norm. The degradation of alkylphenols in these settings is likely a result of the combined metabolic and cometabolic activities of diverse microorganisms. The presence of other organic compounds can stimulate the growth of microbial populations and the production of enzymes that can fortuitously transform alkylphenols. For example, in wastewater treatment plants and riverine ecosystems, the degradation of alkylphenol polyethoxylates leads to the formation of various metabolites, including alkylphenols and alkylphenol polyethoxycarboxylates, through the action of a complex microbial consortium nih.govoup.com. The subsequent fate of these metabolites is then determined by the prevailing environmental conditions and the metabolic capabilities of the microbial community.

The table below outlines the key aspects of cometabolic transformations of alkylphenols in microbial communities.

| Microorganism/Enzyme | Substrate(s) | Transformation | Products |

| Sphingomonas xenophaga | Non-growth supporting nonylphenol isomers | Partial transformation in the presence of a growth substrate | Not fully elucidated |

| Pseudomonas putida (4-Ethylphenol Methylenehydroxylase) | 4-Isopropylphenol, 4-Cyclohexylphenol | Dehydrogenation and rearrangement | Vinyl compounds |

| Complex Microbial Communities | Alkylphenol Polyethoxylates | Biodegradation | Alkylphenols, Alkylphenol Polyethoxycarboxylates |

Advanced Analytical Methodologies for 4 7 Methyloctyl Phenol Research and Environmental Monitoring

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the analysis of 4-(7-methyloctyl)phenol, providing the necessary separation from interfering compounds and other related isomers. The choice between gas and liquid chromatography is often dictated by the sample matrix, required sensitivity, and the specific analytical goal, such as isomer identification or trace quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like this compound. It is particularly well-suited for separating and identifying different structural isomers.

The separation in GC is typically achieved using a non-polar capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. The branched structure of different alkylphenol isomers, including this compound, results in distinct retention times, allowing for their chromatographic resolution. For enhanced sensitivity and improved peak shape, derivatization is often employed. This process converts the polar phenolic hydroxyl group into a less polar ether or ester. Common derivatizing agents include pentafluorobenzyl bromide (PFBBr) or diazomethane. This step can significantly improve the volatility of the analyte for GC analysis.

Following separation by GC, the mass spectrometer serves as a highly specific detector. It ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. This allows for unambiguous identification. For complex samples, tandem mass spectrometry (GC-MS/MS) in Selected Reaction Monitoring (SRM) mode offers even greater selectivity and sensitivity, minimizing matrix interference and achieving very low detection limits.

Table 1: Typical GC-MS Parameters for Alkylphenol Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Analytical Column | DB-5 or similar non-polar fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Separates isomers based on boiling point and structure. |

| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |

| Carrier Gas | Helium with a constant flow rate (e.g., 1.16 ml/min) | Transports the sample through the column. |

| Oven Temperature Program | Initial temp 80°C, ramped to 300°C | Controls the separation by managing analyte volatility and retention. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns for identification. |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for MS/MS | Increases sensitivity and selectivity by monitoring specific ions characteristic of the analyte. |

High-performance liquid chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) have become indispensable for the trace analysis of this compound, especially in aqueous environmental samples. This approach is highly sensitive and selective, capable of detecting the compound at concentrations below nanograms per liter (ng/L).

The separation is typically performed using reversed-phase chromatography, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is a polar solvent mixture. The mobile phase usually consists of a gradient mixture of water and an organic solvent such as acetonitrile or methanol, often with additives like formic acid to improve ionization efficiency.

The coupling of HPLC with tandem mass spectrometry provides exceptional analytical power. Electrospray ionization (ESI) is the most common interface, as it is a soft ionization technique suitable for polar molecules like phenols. Analysis is often performed in negative ion mode, which is highly sensitive for phenolic compounds. The tandem mass spectrometer allows for the selection of a specific precursor ion (corresponding to the deprotonated molecule of this compound) and the monitoring of its specific fragment ions. This precursor-product ion transition is highly specific to the target analyte, significantly reducing background noise and enabling accurate quantification at trace levels.

Table 2: Typical LC-MS/MS Parameters for Trace Phenol (B47542) Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Analytical Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.6 µm particle size) | Separates the target analyte from matrix components based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | Elutes compounds from the column; formic acid aids in ionization. |

| Flow Rate | 0.3 - 0.8 mL/min | Controls retention time and separation efficiency. |

| Ionization Source | Heated Electrospray Ionization (HESI) in negative mode | Generates ions of the analyte for MS detection; negative mode is optimal for phenols. |

| MS Detection Mode | Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification by monitoring specific ion transitions. |

Optimized Sample Preparation and Extraction Protocols (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate and pre-concentrate this compound from complex environmental matrices like water, soil, or sediment, thereby removing interfering substances. While traditional methods like liquid-liquid extraction (LLE) have been used, they are often time-consuming and require large volumes of hazardous organic solvents.

Modern methods predominantly rely on solid-phase extraction (SPE), which has become the technique of choice for aqueous samples. SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the potential for automation. The process involves passing a liquid sample through a cartridge containing a solid adsorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent. For alkylphenols, polymer-based sorbents or C18-bonded silica are commonly used.

Table 3: Example Solid-Phase Extraction (SPE) Protocol for Water Samples

| Step | Procedure | Purpose |

|---|---|---|

| 1. Cartridge Conditioning | Sequentially pass methanol, then reagent water through the SPE cartridge (e.g., Oasis HLB). | Activates the sorbent material to ensure proper retention of the analyte. |

| 2. Sample Loading | Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a controlled flow rate (e.g., 10 mL/min). | The analyte is adsorbed onto the SPE sorbent while the bulk water sample passes through. |

| 3. Washing | Rinse the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences. | Cleans the cartridge of co-extracted substances that could interfere with analysis. |

| 4. Elution | Pass a small volume of a strong organic solvent (e.g., acetonitrile or acetone) through the cartridge. | Desorbs the analyte from the sorbent, resulting in a clean, concentrated extract. |

| 5. Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and redissolve in the initial mobile phase. | Prepares the final sample extract for injection into the LC-MS or GC-MS system. |

For solid samples such as soil and sediment, techniques like microwave-assisted extraction (MAE) have proven to be efficient alternatives to traditional Soxhlet extraction, offering faster extraction times and reduced solvent use.

Methodological Advancements for Isomer-Specific Quantification and Characterization

A significant challenge in the analysis of alkylphenols is that they often exist as complex mixtures of isomers. The specific structure of the alkyl chain, including its branching pattern, can influence the compound's physical properties and biological activity. Therefore, methods that can separate and quantify individual isomers are crucial for accurate risk assessment.

The most significant methodological advancement for this purpose is comprehensive two-dimensional gas chromatography (GC x GC). This technique uses two different columns with orthogonal separation mechanisms. The enhanced separation power of GC x GC allows for the resolution of a far greater number of isomers than is possible with conventional single-column GC.

When coupled with a fast-acquiring detector like a time-of-flight mass spectrometer (ToFMS), GC x GC/ToFMS provides an unparalleled ability to characterize complex isomeric mixtures. Studies on the closely related technical nonylphenols have demonstrated that this technique can resolve hundreds of individual alkylphenol peaks from a single sample, allowing for a detailed investigation of the isomer patterns in technical products and environmental samples. This level of detail is essential for studying isomer-specific environmental fate and toxicity.

Table 4: Comparison of GC-MS and GC x GC-ToFMS for Isomer Analysis

| Feature | Conventional GC-MS | GC x GC-ToFMS |

|---|---|---|

| Separation Power | Moderate; sufficient for simpler mixtures. Co-elution of isomers is common. | Very high; provides significantly enhanced resolution of complex isomeric mixtures. |

| Peak Capacity | Limited; typically resolves dozens of peaks. | Greatly expanded; can resolve hundreds of individual compounds in a single run. |

| Detector Requirement | Standard quadrupole or ion trap MS. | Requires a fast-acquiring detector like ToFMS to handle the narrow peaks from the second dimension. |

| Application | Routine analysis, quantification of total alkylphenols or a few target isomers. | In-depth characterization of complex isomer patterns, environmental forensics, and advanced research. |

Computational Modeling and Theoretical Investigations of 4 7 Methyloctyl Phenol

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding the interactions between a ligand, such as 4-(7-Methyloctyl)phenol, and a biological receptor, typically a protein. These simulations can predict binding affinity and elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Given its structural similarity to other endocrine-disrupting compounds, a primary focus of docking studies for this compound and related alkylphenols is their interaction with nuclear receptors and other key proteins involved in cellular signaling pathways. A study on 4-Nonylphenol (B119669) (4-NP), a closely related compound often existing as a complex mixture of isomers that includes this compound, has utilized molecular docking to investigate its role in breast cancer pathogenesis. This research demonstrated stable binding of 4-NP to several key protein targets. nih.gov

The binding affinities, which indicate the strength of the interaction, were calculated for 4-NP with five critical proteins. A lower binding affinity value (more negative) corresponds to a stronger and more stable interaction. nih.gov

| Target Protein | Function | Calculated Binding Affinity (kcal/mol) |

|---|---|---|

| HDAC1 (Histone Deacetylase 1) | Enzyme involved in transcriptional regulation | -6.8 |

| MYC (Proto-Oncogene, bHLH Transcription Factor) | Transcription factor regulating cell proliferation | -5.9 |

| ESR1 (Estrogen Receptor 1) | Nuclear hormone receptor for estrogen | -5.1 |

| CTNNB1 (Catenin Beta 1) | Protein involved in cell-cell adhesion and signaling | -5.1 |

| TP53 (Tumor Protein P53) | Tumor suppressor protein | -4.8 |

The docking analysis revealed that 4-NP forms stable interactions with HDAC1 through two hydrogen bonds, suggesting a mechanism that could inhibit the enzyme's activity. nih.gov Such studies are crucial for building hypotheses about the molecular initiating events of toxicity for compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Development and Application for Predictive Toxicology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or toxicity of a chemical compound based on its molecular structure. These models are a cornerstone of predictive toxicology, allowing for the screening of chemicals for potential hazards without animal testing.

For phenolic compounds, QSAR models have been developed to predict various types of toxicity. nih.gov These models typically use molecular descriptors that quantify different aspects of the molecule's structure, such as:

Hydrophobicity: Often represented by the octanol/water partition coefficient (log Kow), which is crucial for predicting how a compound might accumulate in fatty tissues.

Electronic Properties: Parameters like the Hammett constants (sigma, σ) describe the electron-withdrawing or electron-donating nature of substituents on the phenol (B47542) ring, which can influence reactivity and interactions with biological targets. nih.gov

Steric Properties: Descriptors that define the size and shape of the molecule, which determine how well it can fit into a receptor's binding site.

Prediction of Metabolic Fate and Biotransformation Products using In Silico Tools

For alkylphenols like this compound, a key metabolic pathway involves the enzymatic modification of the alkyl side chain. Studies on enzymes like 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), found in bacteria, provide a model for this process. This enzyme acts by dehydrogenating the substrate to form a quinone methide intermediate, which is then hydrated to an alcohol. nih.gov This hydroxylation occurs on the methylene (B1212753) group adjacent to the benzene (B151609) ring. nih.gov

Modern in silico tools like BioTransformer and GLORYx can predict the products of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. frontiersin.org For this compound, these tools would likely predict the following biotransformations:

Phase I Metabolism:

Aliphatic Hydroxylation: Introduction of a hydroxyl (-OH) group at various positions along the 7-methyloctyl side chain. This is often the primary metabolic route for long alkyl chains.

Aromatic Hydroxylation: Addition of a second hydroxyl group to the phenol ring, creating a catechol-like structure.

Phase II Metabolism:

Glucuronidation: Conjugation of the phenolic hydroxyl group with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.

Sulfation: Conjugation of the phenolic hydroxyl group with a sulfate (B86663) group, another key detoxification pathway.

The combination of these in silico predictions allows researchers to identify potential metabolites that can then be targeted for identification in experimental in vitro or in vivo metabolism studies. nih.gov

Theoretical Studies on Spectroscopic Properties and Chromatographic Retention Indices

Theoretical chemistry allows for the calculation of various molecular properties, including spectroscopic data, from first principles using quantum mechanics. These calculations can aid in the structural elucidation of a compound and its metabolites and can help predict its behavior in analytical systems.

Spectroscopic Properties: Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. For instance, calculations can predict the 13C and 1H NMR chemical shifts and vibrational frequencies. While no specific theoretical studies for this compound were found, the methodology is well-established. For example, the B3LYP functional with a basis set like 6-311+G(d,p) is commonly used to predict the spectroscopic properties of phenolic compounds. dergipark.org.tr Experimentally, the 13C NMR spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound has been documented, which could be used to validate theoretical calculations. spectrabase.com

Chromatographic Retention Indices: Predicting the retention time of a compound in gas chromatography (GC) or liquid chromatography (LC) is more complex and often relies on QSPR (Quantitative Structure-Property Relationship) models. These models correlate molecular descriptors (like boiling point, vapor pressure, polarity, and size) with observed retention times for a series of related compounds. For a non-polar compound like this compound, its retention in reversed-phase LC would be long due to its high hydrophobicity. In GC, its high boiling point would necessitate high temperatures for analysis. While specific in silico predictions of its retention index are not published, its physicochemical properties (high molecular weight and log Kow) allow for a qualitative estimation of its chromatographic behavior.

Future Research Directions and Translational Impact

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

The availability of pure 4-(7-Methyloctyl)phenol is essential for accurate toxicological and environmental studies. Current synthetic methods can be inefficient or lack stereospecificity. Future research must focus on developing innovative and efficient synthetic pathways. Modern organic synthesis techniques, such as transition-metal catalysis, could offer precise control over the molecular architecture. hilarispublisher.com

Key research objectives should include:

Stereoselective Synthesis: The chiral center at the 7-position of the methyloctyl chain means the compound exists as (R) and (S) enantiomers. Developing synthetic routes that can produce each enantiomer selectively is crucial, as they may exhibit different biological activities and degradation rates.

Green Chemistry Approaches: Future syntheses should prioritize environmentally benign processes, minimizing hazardous reagents and byproducts and improving atom economy.

Derivatization for Analytical and Biological Probes: Creating derivatives of this compound by modifying the phenolic hydroxyl group can lead to the development of valuable research tools. For instance, fluorescently tagged derivatives could be used to visualize its uptake and distribution in cells and tissues, while other derivatives could be used as haptens to generate antibodies for immunoassays.

Table 1: Proposed Research in Synthetic Methodologies

| Research Goal | Proposed Methodology | Potential Impact & Translational Value |

|---|---|---|

| Enantiomerically Pure Synthesis | Asymmetric catalysis using chiral ligands; Chiral pool synthesis. | Enables accurate assessment of enantiomer-specific toxicity and environmental fate. |

| Increased Synthetic Efficiency | Palladium-catalyzed cross-coupling reactions; C-H activation strategies. hilarispublisher.com | Reduces cost and improves availability of the pure compound for research purposes. |

In-depth Mechanistic Studies of Specific Biological Endpoints

Alkylphenols are known for their potential endocrine-disrupting properties. However, the precise mechanisms of action, especially for specific branched isomers like this compound, are not fully understood. The structure of the alkyl chain can significantly influence how the molecule interacts with biological receptors.

Future mechanistic studies should investigate:

Receptor Binding and Activation: Quantitative assays are needed to determine the binding affinity and activation potential of this compound for a range of nuclear receptors, including estrogen receptors (ERα and ERβ), androgen receptors, and peroxisome proliferator-activated receptors (PPARs).

Structure-Activity Relationship (SAR): A systematic comparison of the biological activity of this compound with linear and other branched-chain octylphenol (B599344) and nonylphenol isomers will help elucidate how the specific branching pattern influences its endocrine activity. nih.gov

Metabolic Pathways: Identifying the metabolic fate of this compound is critical. Research should focus on identifying the cytochrome P450 enzymes responsible for its metabolism and characterizing the biological activity of its metabolites, which could be more or less potent than the parent compound.

Table 2: Focus Areas for Mechanistic Biology Research

| Biological Endpoint | Experimental Approach | Expected Outcome |

|---|---|---|

| Endocrine Disruption | Receptor binding assays (e.g., TR-FRET); Reporter gene assays in cell lines. | Quantification of estrogenic/anti-androgenic potential and comparison with other alkylphenols. |

| Cellular Proliferation | Cell viability and proliferation assays (e.g., MCF-7 breast cancer cells). | Understanding its potential role in hormone-dependent cancers. |

Development of Advanced Environmental Monitoring and Refined Risk Assessment Methodologies

Effective risk assessment depends on accurate detection and quantification of contaminants in the environment. Alkylphenols typically exist as complex mixtures of isomers, making it challenging to measure the concentration of this compound specifically. nih.gov

Future research should aim to:

Develop Isomer-Specific Analytical Methods: High-resolution analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), are needed to resolve and quantify this compound within complex environmental matrices like wastewater, sediment, and biota. acs.org

Innovate in Sampling Technologies: The development and validation of passive sampling devices and biosensors could provide time-integrated data on the bioavailability of this compound in aquatic systems, offering a more realistic picture of exposure risks.

Refine Exposure and Risk Models: Current risk assessments often rely on data for technical mixtures of octylphenol or nonylphenol. By generating specific data on the persistence, bioaccumulation, and toxicity of this compound, more accurate and refined risk assessment models can be developed.

Table 3: Innovations in Environmental Analysis and Risk Assessment

| Objective | Technology/Methodology | Translational Impact |

|---|---|---|

| Isomer-Specific Quantification | GC×GC-TOF-MS; HPLC with advanced stationary phases. nih.govresearchgate.net | Enables accurate environmental concentration measurement for precise exposure assessment. |

| Bioavailability Monitoring | Passive samplers (e.g., SPMD, POCIS); Development of antibody-based biosensors. | Provides better data for assessing the fraction of the contaminant that is biologically relevant. |

Innovations in Bioremediation Strategies for Alkylphenol Contamination

Bioremediation offers a sustainable and cost-effective approach to cleaning up environments contaminated with alkylphenols. nih.gov However, the branched alkyl chain of compounds like this compound can make them more resistant to microbial degradation than their linear counterparts.

Priorities for future bioremediation research include:

Isolation and Engineering of Microbes: Identifying and isolating novel bacterial or fungal strains capable of degrading branched-chain alkylphenols from contaminated sites. Genetic and metabolic engineering could be used to enhance their degradation efficiency and specificity.

Elucidation of Degradation Pathways: Investigating the enzymatic pathways involved in the breakdown of the 7-methyloctyl side chain. This knowledge is fundamental for optimizing bioremediation conditions and designing effective treatment systems.

Advanced Bioremediation Systems: Developing and testing advanced bioreactor designs, biopile systems, or phytoremediation strategies tailored for the specific physicochemical properties of this compound to enhance its removal from soil and water. nih.govdntb.gov.ua

Table 4: Future Directions in Bioremediation

| Research Area | Approach | Potential Application |

|---|---|---|

| Microbial Degradation | Bioprospecting in contaminated soils; Metagenomic analysis to identify key enzymes. | Development of microbial consortia for targeted treatment of industrial wastewater. |

| Enzymatic Pathways | Proteomics and transcriptomics of degrading organisms; In vitro enzyme assays. | Engineering of enzymes for use in bioreactors or as cell-free catalysts. |

Integrated Computational and Experimental Approaches for a Comprehensive Understanding of this compound's Environmental and Biological Fate

Combining computational modeling with experimental validation provides a powerful synergy for understanding complex chemical behaviors. frontiersin.orgfebs.org This integrated approach can accelerate research, reduce reliance on animal testing, and provide predictive insights.

Future work should integrate:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that can predict the toxicity and environmental properties (e.g., water solubility, octanol-water partition coefficient) of a wide range of branched alkylphenol isomers, including this compound.

Molecular Docking and Simulation: Using molecular docking to simulate the interaction of this compound with key biological targets like nuclear receptors. Molecular dynamics simulations can further explore the stability of these interactions and the conformational changes induced in the receptor.

Environmental Fate Modeling: Creating and validating computational models that simulate the transport, partitioning, and degradation of this compound in different environmental compartments (air, water, soil, sediment) to predict environmental concentrations and potential hotspots.

Table 5: Integrated Computational and Experimental Research Plan

| Computational Tool | Experimental Validation | Comprehensive Goal |

|---|---|---|

| QSAR Models | In vitro toxicity assays for a set of related isomers. | To develop a predictive tool for screening the potential risks of numerous alkylphenol isomers. |

| Molecular Docking | Receptor binding assays; X-ray crystallography of ligand-receptor complexes. | To visualize and understand the molecular basis of biological activity and guide the design of safer alternatives. |

Q & A

Basic: What are the recommended synthetic routes for 4-(7-Methyloctyl)phenol, and what methodological challenges arise due to its branched alkyl chain?

This compound can be synthesized via Friedel-Crafts alkylation or electrophilic substitution of phenol derivatives with alkyl halides. However, the branched 7-methyloctyl group introduces steric hindrance, requiring optimized reaction conditions (e.g., Lewis acid catalysts like AlCl₃ and controlled temperature). Selective alkylation at the para-position is critical to avoid ortho-substitution byproducts . Post-synthesis purification via column chromatography or recrystallization is necessary to isolate the target compound due to similar polarities of byproducts.

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

These properties guide solvent selection, storage conditions (e.g., desiccated, inert atmosphere), and analytical techniques (e.g., GC-MS for volatile derivatives) .

Basic: How can researchers analytically distinguish this compound from structurally similar alkylphenols?

GC-MS with a non-polar capillary column (e.g., DB-5) is recommended for separation, leveraging differences in retention times due to branching . High-resolution mass spectrometry (HRMS) confirms molecular ions ([M]⁺ at m/z 220.35) and fragmentation patterns. FT-IR identifies phenolic O-H stretches (~3300 cm⁻¹) and alkyl C-H vibrations (2800–3000 cm⁻¹), while ¹³C-NMR resolves the para-substituted aromatic carbons (δ ~115–125 ppm) and branched alkyl chain signals .

Advanced: What mechanistic insights explain the endocrine-disrupting activity of this compound?

This compound exhibits weak estrogenic activity by binding to estrogen receptors (ERα/β) via its phenolic hydroxyl group, mimicking 17β-estradiol. Computational docking studies suggest the branched alkyl chain enhances hydrophobic interactions with the receptor’s ligand-binding domain, stabilizing the complex despite lower affinity compared to natural hormones . In vitro assays (e.g., ER-CALUX) quantify transcriptional activation, while in vivo models (e.g., zebrafish) assess developmental toxicity .

Advanced: How does this compound persist in environmental matrices, and what analytical methods detect trace levels?

Its lipophilicity (log P ~5.2) promotes bioaccumulation in sediments and adipose tissues. LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode achieves detection limits <1 ng/L in water samples. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates analytes, while derivatization (e.g., BSTFA) enhances GC-MS sensitivity . Environmental half-life studies use OECD 307 guidelines to assess biodegradation in soil/water systems .

Advanced: What computational strategies predict the reactivity and stability of this compound in oxidative environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model oxidation pathways, showing preferential formation of quinone derivatives via H-atom abstraction from the hydroxyl group. Molecular dynamics simulations reveal that the branched alkyl chain reduces oxidative degradation rates by sterically shielding the aromatic ring .

Advanced: How do researchers resolve contradictions in reported toxicological data for this compound?

Discrepancies in EC₅₀ values (e.g., ER-binding vs. proliferation assays) arise from assay-specific endpoints and cell line variability. Meta-analyses harmonize data using standardized protocols (e.g., OECD TG 455). Dose-response modeling (e.g., Hill equation) accounts for non-monotonic effects at low doses, a hallmark of endocrine disruptors .

Advanced: What methodologies quantify this compound in human biological samples?

LC-MS/MS with isotope dilution (e.g., ¹³C-labeled internal standards) achieves precise quantification in urine/serum. Enzymatic deconjugation (β-glucuronidase) releases free this compound from glucuronide metabolites. Cohort studies correlate urinary levels with exposure sources (e.g., food packaging, detergents) using multivariate regression .

Advanced: How does the branched alkyl chain influence the compound’s interaction with lipid bilayers in cell membranes?

Molecular dynamics simulations reveal that the 7-methyloctyl chain embeds deeply into lipid bilayers, increasing membrane fluidity and facilitating passive diffusion. Fluorescence anisotropy assays using DPH probes validate these computational findings .

Advanced: What catalytic systems improve the degradation efficiency of this compound in wastewater treatment?

Advanced oxidation processes (AOPs) like UV/H₂O₂ or Fenton’s reagent degrade the compound via hydroxyl radical (•OH) attack. TiO₂-based photocatalysis under visible light achieves >90% degradation in 2 hours, monitored by TOC analysis. Nano-catalysts (e.g., Fe₃O₄@SiO₂) enhance recyclability and reduce secondary pollution .

Retrosynthesis Analysis